molecular formula C9H12N2O3S B1417528 Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate CAS No. 344361-90-6

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B1417528
CAS No.: 344361-90-6
M. Wt: 228.27 g/mol
InChI Key: VNKIDUDNEBXUHO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester, a methyl group, a methylthio group, and a keto group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Chemical Reaction Pathways

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is involved in complex chemical reactions. For example, it undergoes ring expansion and nucleophilic substitution when reacted with thiophenolates, affected by the basicity-nucleophilicity of the reaction media (Fesenko et al., 2010). Another study confirms similar findings, demonstrating the versatility of this compound in organic synthesis (Shutalev et al., 2010).

Synthesis and Structural Analysis

This compound is also significant in the synthesis of various derivatives. For instance, its reaction with complex metal hydrides yields 1,6-dihydropyrimidines, a process established through NMR spectroscopy (Shadbolt & Ulbricht, 1968). Additionally, it's involved in a base-promoted cascade transformation into a novel tricyclic bis-diazepinone (Shutalev et al., 2008).

Synthesis of Derivatives and Antimicrobial Activity

The synthesis process involving this compound is efficient for producing derivatives with potential antimicrobial activity. One study describes the efficient synthesis of ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their corresponding acid derivatives (Zanatta et al., 2015). Furthermore, derivatives of ethyl 4-oxo-3,4-dihydropyrimidine-5-carboxylate have been synthesized and evaluated for antimicrobial activity (El‐Sayed et al., 2008).

Crystal Structure and Spectroscopic Analysis

The crystal structure and spectroscopic characterization of derivatives of this compound have been extensively studied. For example, a study on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate provides insights into its molecular geometry and vibrational frequencies (Pekparlak et al., 2018).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . In case of contact, it is recommended to wash with plenty of soap and water. If irritation persists, medical advice should be sought .

Biochemical Analysis

Biochemical Properties

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic substitution reactions, particularly involving enzymes that facilitate the transfer of methylthio groups . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses and metabolic pathways . These changes can lead to variations in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyr

Properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-8(13)6-5(2)10-9(15-3)11-7(6)12/h4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKIDUDNEBXUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(NC1=O)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442790
Record name Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344361-90-6
Record name Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with ethyl 4-methyl-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate (11.2 g, 48.7 mmol), N-bromo succinimide (8.67 g, 48.7 mmol), benzoyl peroxide (0.65 g, 2.7 mmol), potassium carbonate (67 g, 487 mmol) and carbon tetrachloride (700 mL). The reaction was heated to reflux for 45 min and cooled to room temperature. The reaction was quenched with to water (500 mL) and washed with methylene chloride. Aqueous phase was acidified by dropwise addition of conc. HCl and extracted with methylene chloride. The extract was dried over MgSO4, filtered, and evaporated under vacuum to afford the product (8.2 g, 78% yield).
Name
ethyl 4-methyl-2-(methylthio)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of (1E)-N′-[amino(methylthio)methyl]-N,N-dimethylethanimidamide hydrogen iodide salt (73.0 g, 0.26 mole) in dry dichloromethane (900 mL), was added ethyl 3-chloro-3-oxopropanoate (44 mL, 95% Lancaster, 0.34 mole) was added under a nitrogen atmosphere. The mixture was stirred for 4 h at room temperature, cooled to 0° C. then triethylamine (107 mL, 0.78 mole) was added. The reaction mixture was stirred overnight. The solvent was removed and H2O was added. The pH was adjusted to pH=5.0 with acetic acid and extracted with ethylacetate then evaporated and crystallized from the appropriate solvent (Ethylacetate-Hexanes mixture solvent, approximately 20% ethylacetate-Hexanes). This afforded ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (36.5 g, 62% yield) after drying under vacuum.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

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